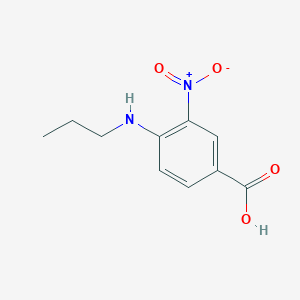

3-Nitro-4-(propylamino)benzoic acid

Description

BenchChem offers high-quality 3-Nitro-4-(propylamino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-4-(propylamino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-nitro-4-(propylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-2-5-11-8-4-3-7(10(13)14)6-9(8)12(15)16/h3-4,6,11H,2,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDGUTHABMXVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471055 | |

| Record name | 3-nitro-4-(propylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68740-31-8 | |

| Record name | 3-nitro-4-(propylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Nitro-4-(propylamino)benzoic acid mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of 3-Nitro-4-(propylamino)benzoic acid

Introduction

3-Nitro-4-(propylamino)benzoic acid is a multifaceted organic compound with a molecular structure that presents both opportunities and challenges for analytical characterization. As a substituted nitroaromatic and a benzoic acid derivative, its analysis is pertinent in various fields, including drug discovery, metabolite identification, and environmental science. Mass spectrometry stands as a premier technique for the elucidation of its structure and for its quantification in complex matrices. This guide, intended for researchers and professionals in the chemical sciences, provides a deep dive into the mass spectrometric behavior of 3-nitro-4-(propylamino)benzoic acid, focusing on the principles that govern its ionization and fragmentation.

Molecular Characteristics

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a robust mass spectrometry method.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |

| Molecular Weight | 224.21 g/mol | [1] |

| Exact Mass | 224.07970687 Da | [1] |

The presence of a carboxylic acid group, a nitro group, and a secondary amine imparts a unique electronic and structural character to the molecule, which dictates its behavior in the mass spectrometer. The acidic proton on the carboxylic acid makes it a prime candidate for negative ion mode analysis, while the basic nitrogen in the propylamino group could be protonated in positive ion mode, offering analytical flexibility.

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization source is critical for generating ions of 3-nitro-4-(propylamino)benzoic acid with high efficiency and minimal in-source degradation.

Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the most suitable technique for this analyte due to its polar nature. ESI is a soft ionization method that typically produces intact molecular ions, which is crucial for determining the molecular weight.

-

Negative Ion Mode (-ESI): Given the acidic nature of the carboxylic acid group (pKa ≈ 4-5), deprotonation is readily achieved in a slightly basic solution, leading to the formation of a stable [M-H]⁻ ion. This is often the preferred mode for analyzing benzoic acid derivatives as it provides a strong signal for the molecular ion.

-

Positive Ion Mode (+ESI): The propylamino group contains a nitrogen atom with a lone pair of electrons, which can be protonated to form an [M+H]⁺ ion. This provides an alternative route for analysis, although the acidity of the carboxylic acid might suppress ionization efficiency in some solvent systems.

The choice between positive and negative ion mode will depend on the specific analytical goals, such as sensitivity requirements and the nature of the sample matrix. For quantitative analysis, the mode that provides the most stable and intense signal should be chosen.

Fragmentation Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and for developing selective reaction monitoring (SRM) methods for quantification. The fragmentation of 3-nitro-4-(propylamino)benzoic acid is predictable and follows logical pathways based on the established fragmentation patterns of nitroaromatic compounds and benzoic acid derivatives.

Predicted Fragmentation Pathways

The fragmentation of the [M-H]⁻ ion of 3-nitro-4-(propylamino)benzoic acid is expected to proceed through several key losses:

-

Loss of the Nitro Group (NO₂): A characteristic fragmentation of nitroaromatic compounds is the neutral loss of the nitro group (46 Da).

-

Loss of Carbon Dioxide (CO₂): Decarboxylation of the benzoate anion is a common fragmentation pathway for benzoic acid derivatives, resulting in the loss of 44 Da.

-

Loss of the Propyl Group: The propyl chain can be cleaved, leading to the loss of a propyl radical (43 Da).

-

Combined Losses: Sequential losses of these groups will lead to a series of product ions that can be used to confirm the identity of the parent compound.

The following diagram illustrates the predicted fragmentation workflow for 3-nitro-4-(propylamino)benzoic acid in negative ion mode ESI-MS/MS.

Caption: Experimental workflow for MS/MS analysis.

The following diagram details the predicted fragmentation pathways of the deprotonated molecular ion.

Caption: Predicted fragmentation of [M-H]⁻.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the analysis of 3-nitro-4-(propylamino)benzoic acid using LC-ESI-MS/MS.

Sample Preparation

-

Standard Solution: Prepare a stock solution of 3-nitro-4-(propylamino)benzoic acid (1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of calibration standards.

-

Sample Extraction (for complex matrices): For biological or environmental samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences and concentrate the analyte.

Liquid Chromatography

-

Column: A C18 reversed-phase column is a good starting point for separating the analyte from other components in the sample.

-

Mobile Phase A: Water with 0.1% formic acid (for +ESI) or 0.1% ammonium hydroxide (for -ESI).

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte.

Mass Spectrometry

-

Ionization: Electrospray ionization (ESI).

-

Polarity: Negative ion mode is recommended for initial experiments.

-

MS1 Scan: Perform a full scan to identify the [M-H]⁻ ion at m/z 223.07.

-

MS2 Product Ion Scan: Select the [M-H]⁻ ion for collision-induced dissociation (CID) and acquire a product ion spectrum to identify the characteristic fragments.

-

Optimization: Optimize the collision energy to maximize the signal for the most abundant and specific product ions.

Data Interpretation

The acquired mass spectra should be carefully examined to confirm the identity of the analyte.

| Ion | Predicted m/z | Interpretation |

| [M-H]⁻ | 223.07 | Deprotonated molecular ion |

| [M-H-CO₂]⁻ | 179.08 | Loss of carbon dioxide |

| [M-H-NO₂]⁻ | 177.08 | Loss of the nitro group |

| [M-H-C₃H₇]⁻ | 180.05 | Loss of the propyl group |

| [M-H-CO₂-C₃H₇]⁻ | 136.06 | Sequential loss of CO₂ and the propyl group |

The relative intensities of these fragment ions will be dependent on the collision energy used.

Conclusion

The mass spectrometric analysis of 3-nitro-4-(propylamino)benzoic acid is a systematic process that leverages the fundamental principles of ionization and fragmentation. By carefully selecting the ionization technique and optimizing the MS/MS parameters, researchers can confidently identify and quantify this compound in a variety of sample types. The predictable fragmentation pattern, characterized by the losses of the nitro, carboxyl, and propyl groups, provides a robust and specific signature for this molecule. This guide provides a solid foundation for developing and validating analytical methods for 3-nitro-4-(propylamino)benzoic acid, empowering scientists to achieve accurate and reliable results in their research endeavors.

References

-

MassBank. (2020). 4-Nitrobenzoic acid; LC-ESI-QFT; MS2; CE: 30; R=17500; [M-H]-. MassBank of North America (MoNA). [Link]

-

Dr. M. S. Ansari. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]

- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base.

-

PubChem. (n.d.). 3-Nitro-4-propylbenzoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4-(Propylamino)benzoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

- Jotani, M. M., et al. (2013). 3-Nitro-4-(propylamino)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1673.

-

PubChem. (n.d.). 3-Nitro-4-(propylamino)benzoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

- Jotani, M. M., et al. (2013). Ethyl 3-nitro-4-(propylamino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1671–o1672.

-

Perla, B., et al. (2015). Tradition and renovation in the ancient drugs of the Spezieria di Santa Maria della Scala between scientific knowledge and magical thought. ResearchGate. [Link]

- Schmidt, K., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1647–1656.

-

Hess, T. F., et al. (2003). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... [Link]

- Hess, T. F., et al. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128(3), 238-242.

-

NIST. (n.d.). Benzoic Acid, TMS derivative. NIST WebBook. [Link]

-

MassBank. (2017). Benzoic acid; LC-ESI-QTOF; MS2; CE: 20; R=; [M+H]+. MassBank of North America (MoNA). [Link]

-

Hess, T. F., et al. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128(3), 238-242. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (2017). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Nitro-4-(propylamino)benzoate Esters

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Nitro-4-(propylamino)benzoate esters are a class of organic compounds that serve as important intermediates in the synthesis of various biologically active molecules and materials. Their structure, featuring a nitro group, a secondary amine, and an ester functional group on a benzene ring, offers multiple points for further chemical modification. This versatility makes them valuable precursors in drug discovery for developing analogues of compounds like benzocaine and in the creation of novel heterocyclic systems.[1][2] The presence of the nitro group, a strong electron-withdrawing group, is crucial for the primary synthetic route, which proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[3][4]

This document provides a detailed experimental guide for the synthesis of these esters, focusing on practical laboratory procedures, the underlying chemical principles, and essential safety protocols. Two primary synthetic strategies will be discussed: a direct one-step SNAr reaction and a two-step approach involving the formation of a carboxylic acid intermediate followed by esterification.

Chemical Principles: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The synthesis of 3-Nitro-4-(propylamino)benzoate esters from 4-halo-3-nitrobenzoate precursors is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[5] This reaction is facilitated by the presence of a strong electron-withdrawing group, in this case, the nitro group (-NO₂), positioned ortho or para to the leaving group (a halogen).[4]

The mechanism proceeds in two main steps:

-

Nucleophilic Attack and Formation of a Meisenheimer Complex: The nucleophile, propylamine, attacks the carbon atom bearing the leaving group. This attack is favored because the electron-withdrawing nitro group delocalizes the negative charge of the resulting intermediate, a resonance-stabilized carbanion known as a Meisenheimer complex.[4][6]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (e.g., F⁻ or Cl⁻), yielding the final substituted product.

The fluorine atom is often a better leaving group than chlorine in SNAr reactions, which can lead to milder reaction conditions.[7]

Visualizing the Synthesis

Reaction Scheme

Caption: General reaction scheme for the one-step SNAr synthesis.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Detailed Experimental Protocols

Two effective methods for the synthesis of 3-Nitro-4-(propylamino)benzoate esters are presented below.

Method 1: Direct SNAr from a 4-Halo-3-nitrobenzoate Ester

This method is adapted from a procedure for the synthesis of ethyl 3-nitro-4-(propylamino)benzoate and is generally applicable for various alkyl esters.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 4-fluoro-3-nitrobenzoate | 213.15 | 200 mg | 0.93 |

| Propylamine | 59.11 | 0.10 mL (approx. 68 mg) | 1.15 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.20 mL | 1.12 |

| Dichloromethane (DCM), dry | - | 10 mL | - |

| 10% Sodium Carbonate (Na₂CO₃) soln. | - | 10 mL | - |

| Magnesium Sulfate (MgSO₄), anhydrous | - | As needed | - |

| Hexane | - | As needed | - |

Equipment:

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization and suction filtration

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add ethyl 4-fluoro-3-nitrobenzoate (200 mg, 0.93 mmol) and dry dichloromethane (10 mL).[1]

-

Base Addition: Stir the solution under a nitrogen atmosphere and add N,N-diisopropylethylamine (DIPEA) (0.20 mL, 1.12 mmol) dropwise using a syringe.[1] The role of DIPEA is to act as a non-nucleophilic base to neutralize the HF that is formed during the reaction.

-

Nucleophile Addition: Slowly add propylamine (0.10 mL, 1.03 mmol) to the stirred solution.[1]

-

Reaction: Allow the mixture to stir overnight at room temperature under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, transfer the mixture to a separatory funnel and wash with 10% aqueous Na₂CO₃ (10 mL).[1]

-

Extraction: Separate the layers and wash the aqueous layer again with dichloromethane (3 x 15 mL).[1]

-

Drying and Evaporation: Pool the organic fractions and dry over anhydrous MgSO₄. Filter off the drying agent and remove the solvent using a rotary evaporator.[1]

-

Purification: Recrystallize the crude product from hot hexane to yield the desired ethyl 3-nitro-4-(propylamino)benzoate as yellow, needle-like crystals.[1]

Method 2: Two-Step Synthesis via a Carboxylic Acid Intermediate

This approach involves the initial SNAr reaction on 4-chloro-3-nitrobenzoic acid followed by a Fischer-Speier esterification. This method is advantageous when a variety of different ester groups are desired from a common intermediate.[7][8]

Step 2a: Synthesis of 4-(Propylamino)-3-nitrobenzoic Acid

-

Procedure: A similar procedure to Method 1 can be followed, using 4-chloro-3-nitrobenzoic acid as the starting material. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) with an excess of propylamine, which can also act as the base.[9] After the reaction, acidification of the reaction mixture will precipitate the carboxylic acid product, which can be collected by filtration.

Step 2b: Fischer Esterification of 4-(Propylamino)-3-nitrobenzoic Acid

-

General Procedure:

-

Suspend the 4-(propylamino)-3-nitrobenzoic acid in the desired alcohol (e.g., propanol for the propyl ester), which will act as both the solvent and the reagent.[8]

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[7][8]

-

Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.[7]

-

After completion, cool the reaction mixture and pour it into a beaker of ice water to precipitate the crude ester.[8]

-

Isolate the product by suction filtration and wash with water.[8]

-

The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol.[8]

-

Characterization of the Product

The identity and purity of the synthesized 3-Nitro-4-(propylamino)benzoate ester should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

-

Spectroscopy (NMR, IR): To confirm the chemical structure.

-

¹H NMR: Expect signals corresponding to the propyl group, the aromatic protons, and the ester alkyl group.

-

¹³C NMR: Will show characteristic peaks for the aromatic carbons, the carbonyl carbon of the ester, and the aliphatic carbons.

-

FTIR: Look for characteristic absorption bands for the N-H bond, the C=O of the ester, and the nitro group.

-

Safety and Handling

Working with nitroaromatic compounds and amines requires strict adherence to safety protocols.[10]

-

Personal Protective Equipment (PPE): Always wear a laboratory coat, safety goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber).[11][12]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling of Reagents:

-

Nitroaromatic compounds: These are toxic and should be handled with care. Avoid contact with skin and eyes.[10]

-

Amines: Propylamine is a volatile and corrosive liquid. Handle in a fume hood and avoid inhalation.[13]

-

Acids and Bases: Concentrated sulfuric acid and DIPEA are corrosive. Handle with extreme care.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Do not pour organic solvents or reagents down the drain.[14]

-

Spillages: In case of a spill, eliminate all sources of ignition and contain the spill with an appropriate absorbent material.[12]

References

-

Maidin, S. M. M., et al. (2012). Ethyl 3-nitro-4-(propylamino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(1), o130. Available at: [Link]

- Bartha, E., & Williams, A. (1976). Esterification of nitrobenzoic acids. U.S. Patent No. 3,948,972. Washington, DC: U.S. Patent and Trademark Office.

- Kuhle, K., et al. (1990). Process for preparing nitro benzoic acid alkyl esters. European Patent No. EP0394985A1. Munich, Germany: European Patent Office.

-

Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). Available at: [Link]

-

AEM. (2017). Fischer Esterification of 3-nitrobenzoic acid to Produce Methyl 3-Nitrobenzoate. Truman State University Department of Chemistry. Available at: [Link]

-

Patel, H., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]

-

Unknown Author. (n.d.). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. Journal of Synthetic Chemistry. Available at: [Link]

-

LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

Unknown Author. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Industrie-Technik. Available at: [Link]

-

Clarke, H. T., & Taylor, E. R. (1925). m-NITROBENZOIC ACID. Organic Syntheses, 5, 81. Available at: [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

- Schalch, H., & Parg, A. (1983). Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid. German Patent No. DE3335312C1. Munich, Germany: German Patent and Trade Mark Office.

-

Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Croner-i. Available at: [Link]

-

Reddy, G. S., & Rao, G. V. (2004). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses, 81, 188. Available at: [Link]

-

Akkurt, M., et al. (2011). 3-Nitro-4-(propylamino)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3284. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry. Available at: [Link]

-

Szűcs, E., et al. (2024). Synthesis of Novel Benzocaine and Procaine Glycodrugs. Molecules, 29(22), 5003. Available at: [Link]

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

-

Singh, R., et al. (2022). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Available at: [Link]

-

Chemistry Steps. (n.d.). Synthesis of Benzocaine. Chemistry Steps. Available at: [Link]

-

Isley, N. A., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 137(12), 4164–4169. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. Available at: [Link]

-

Warnke, S., et al. (2016). Protomers of Benzocaine: Solvent and Permittivity Dependence. Journal of the American Chemical Society, 138(49), 15981–15987. Available at: [Link]

-

Malestrom. (2021, May 26). The Synthesis of Benzocaine - All Parts. YouTube. Available at: [Link]

Sources

- 1. Ethyl 3-nitro-4-(propylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst [jsynthchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. 3-Nitro-4-(propylamino)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. diplomatacomercial.com [diplomatacomercial.com]

- 12. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. orgsyn.org [orgsyn.org]

Application Note & Protocol: A Robust and Scalable Synthesis of 3-Nitro-4-(propylamino)benzoic Acid

Introduction: The Strategic Importance of 3-Nitro-4-(propylamino)benzoic Acid

3-Nitro-4-(propylamino)benzoic acid is a key substituted aromatic carboxylic acid that serves as a versatile building block in the synthesis of complex organic molecules.[1][2] Its trifunctional nature—possessing a carboxylic acid, a secondary amine, and a nitro group—offers multiple reactive handles for diverse chemical transformations. This makes it a valuable intermediate in the development of pharmaceuticals, particularly in the synthesis of novel heterocyclic compounds and active pharmaceutical ingredients (APIs).[3]

This document provides a comprehensive guide for the scale-up synthesis of 3-Nitro-4-(propylamino)benzoic acid. Moving beyond a simple recitation of steps, this note elucidates the chemical principles, addresses critical safety and scalability challenges, and establishes a self-validating protocol through rigorous in-process controls (IPCs). The methodologies described herein are designed for researchers and process chemists aiming for a reproducible, high-yield, and safe production process.

The Synthetic Blueprint: A Two-Step Approach

The most logical and industrially viable route to 3-Nitro-4-(propylamino)benzoic acid involves a two-step sequence starting from a readily available precursor. Our strategy is as follows:

-

Electrophilic Aromatic Substitution: Nitration of 4-fluorobenzoic acid to produce the key intermediate, 4-fluoro-3-nitrobenzoic acid.

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of the intermediate with n-propylamine to displace the fluoride and yield the final product.

Causality of the Synthetic Design:

-

Starting Material: 4-Fluorobenzoic acid is selected due to the high reactivity of the fluorine atom as a leaving group in the subsequent SNAr step. Fluorine's high electronegativity makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[3]

-

Reaction Sequence: Performing the nitration first is crucial. The nitro group is a powerful electron-withdrawing group, which is essential for activating the aromatic ring towards nucleophilic attack.[4][5] Attempting the amination before nitration would result in a deactivated ring (due to the electron-donating nature of the amino group), making the subsequent nitration difficult and poorly selective. The nitro group in the meta position to the fluorine leaving group provides the necessary resonance stabilization for the Meisenheimer complex intermediate, which is key to the SNAr mechanism.[5][6]

Caption: End-to-end process flow with integrated quality control points.

Product Characterization and Expected Data

The identity and purity of the final product must be confirmed through rigorous analytical testing.

Physicochemical and Spectroscopic Data

| Parameter | Expected Value |

|---|---|

| Appearance | Yellow Solid [7] |

| Molecular Formula | C₁₀H₁₂N₂O₄ [2] |

| Molecular Weight | 224.21 g/mol [2] |

| Melting Point | >300 °C [7] |

| Purity (HPLC) | ≥98% |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.5 (s, 1H), ~8.0 (d, 1H), ~7.1 (d, 1H), ~3.4 (q, 2H), ~1.6 (m, 2H), ~0.9 (t, 3H) |

| IR (KBr, cm⁻¹) | ~3300-2500 (O-H, N-H), ~1680 (C=O), ~1520, ~1340 (NO₂) |

Scale-Up Insights and Troubleshooting

Transitioning from the bench to a pilot or manufacturing scale introduces new challenges that must be anticipated.

-

Heat Transfer: The primary challenge in scaling the nitration is managing the exotherm. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. A jacketed reactor with a powerful cooling utility is essential. The rate of addition of the nitrating agent will need to be significantly slower than in the lab.

-

Mixing Efficiency: Inadequate agitation can lead to dangerous "hot spots" and poor reaction kinetics. [8]The choice of impeller and stirring speed must be optimized to ensure the reaction mass remains homogeneous.

-

Material Transfer: Safely handling large volumes of concentrated acids and propylamine requires dedicated transfer lines and pumps constructed from compatible materials.

-

Quenching Operation: The quenching of the nitration mixture is also highly exothermic. The acid mixture must be added slowly to the ice/water, not the other way around, to prevent violent boiling and splashing.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Action(s) |

|---|---|---|

| Low Yield in Nitration (Step 1) | - Incomplete reaction- Temperature too low- Insufficient nitrating agent | - Extend reaction time- Allow reaction to proceed at a slightly higher temperature (e.g., 20-25 °C)- Verify purity and stoichiometry of reagents |

| Formation of Dinitro Byproducts | - Temperature too high during nitration- "Hot spots" due to poor mixing | - Improve cooling efficiency and slow down addition rate- Increase agitation speed |

| Incomplete Amination (Step 2) | - Insufficient reaction time or temperature- Deactivation of nucleophile | - Increase reflux time- Ensure all reagents are of high purity |

| Product Fails Purity Spec | - Incomplete reaction- Inefficient washing/purification | - Re-run IPC to confirm reaction completion- Perform recrystallization from a suitable solvent like ethanol or an ethanol/water mixture |

References

-

Maidin, S. M. M., et al. (n.d.). Ethyl 3-nitro-4-(propylamino)benzoate. National Center for Biotechnology Information. Available at: [Link]

-

VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Available at: [Link]

-

PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Available at: [Link]

-

Nishiwaki, N., et al. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. MDPI. Available at: [Link]

- Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information. Available at: [Link]

-

Chemical Engineering World. (2024, June 7). Nitration reaction safety. YouTube. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Available at: [Link]

- Google Patents. (n.d.). WO2020131574A1 - Method of reducing aromatic nitro compounds.

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Nitro-4-(phenethylamino) benzoic acid (3). Available at: [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

-

ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Available at: [Link]

-

PubChem. (n.d.). 3-Nitro-4-(propylamino)benzoic acid. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

-

Quora. (n.d.). What safety precautions should I take when handling nitric acid?. Available at: [Link]

- Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

-

OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Available at: [Link]

-

ACS Publications. (2009, May 7). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Available at: [Link]

-

Chemdad. (n.d.). 4-(METHYLAMINO)-3-NITROBENZOIC ACID. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitro-4-(propylamino)benzonitrile. Available at: [Link]

Sources

- 1. 68740-31-8|3-Nitro-4-(propylamino)benzoic acid|BLD Pharm [bldpharm.com]

- 2. 3-Nitro-4-(propylamino)benzoic acid | C10H12N2O4 | CID 11715556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 7. 4-(METHYLAMINO)-3-NITROBENZOIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitro-4-(propylamino)benzoic acid

Welcome to the technical support center for the synthesis of 3-Nitro-4-(propylamino)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and overcome common challenges. Our focus is on providing practical, experience-driven insights grounded in established chemical principles.

Overview of the Synthesis

The synthesis of 3-Nitro-4-(propylamino)benzoic acid is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 4-halo-3-nitrobenzoic acid (typically 4-chloro- or 4-fluoro-3-nitrobenzoic acid) with propylamine. The electron-withdrawing nitro group is crucial as it activates the aromatic ring for nucleophilic attack by the amine.

The general reaction scheme is as follows:

This guide will address common issues encountered during this synthesis and provide systematic approaches to resolving them.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a frequent issue and can stem from several factors. A systematic approach to troubleshooting is essential.

Possible Cause 1: Incomplete Reaction

-

Explanation: The nucleophilic aromatic substitution may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or suboptimal reagent stoichiometry.

-

Troubleshooting Steps:

-

Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (4-halo-3-nitrobenzoic acid). If the starting material is still present after the specified reaction time, the reaction is incomplete.

-

Increase Reaction Temperature: The SNAr reaction is often accelerated by heat. If you are running the reaction at a lower temperature, consider increasing it. For reactions with 4-chloro-3-nitrobenzoic acid, refluxing in an aqueous or alcoholic solution is often effective.[1][2]

-

Extend Reaction Time: If increasing the temperature is not desirable, extending the reaction time can help drive the reaction to completion. Continue to monitor by TLC until the starting material is consumed.

-

Optimize Reagent Stoichiometry: An excess of propylamine is typically used to ensure the complete consumption of the starting material. A molar ratio of propylamine to 4-halo-3-nitrobenzoic acid of 2:1 to 3:1 is a good starting point.

-

Possible Cause 2: Sub-optimal pH during Work-up

-

Explanation: The product, 3-Nitro-4-(propylamino)benzoic acid, is amphoteric. It has a basic amino group and an acidic carboxylic acid group. Proper pH adjustment during the work-up is critical for its precipitation.

-

Troubleshooting Steps:

-

Careful Acidification: After the reaction is complete, the product is typically in its carboxylate salt form. To precipitate the product, the reaction mixture needs to be acidified. Add an acid (e.g., acetic acid or dilute HCl) dropwise while monitoring the pH.[1][2]

-

Determine the Isoelectric Point: The maximum precipitation will occur at the isoelectric point of the product. This is typically in the pH range of 3-5. Overshooting the acidification (to a very low pH) can lead to the formation of the soluble ammonium salt, thus reducing the isolated yield.

-

Possible Cause 3: Losses During Purification

-

Explanation: Significant amounts of product can be lost during recrystallization if the solvent system is not ideal or if the product has significant solubility in the chosen solvent even at low temperatures.

-

Troubleshooting Steps:

-

Optimize Recrystallization Solvent: Ethanol-water is a commonly used solvent system for the recrystallization of this type of compound.[1] If you are experiencing low recovery, try adjusting the solvent ratio. You want a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

-

Minimize Wash Volumes: When washing the filtered product, use a minimal amount of cold solvent to avoid redissolving the product.

-

Check the Mother Liquor: After filtration, analyze the mother liquor by TLC. If a significant amount of product is present, you may need to concentrate the mother liquor and attempt a second crystallization.

-

Q2: I am observing significant side product formation. How can I identify and minimize these impurities?

Side product formation can complicate purification and reduce the overall yield.

Possible Cause 1: Reaction at the Carboxylic Acid Group

-

Explanation: Although less likely under these conditions, it is possible for the propylamine to react with the carboxylic acid to form an amide, especially if the reaction is run at very high temperatures for an extended period.

-

Troubleshooting Steps:

-

Control Reaction Temperature: Avoid excessive heating. The amination of the aromatic ring is generally more facile than the amidation of the carboxylic acid under these conditions.

-

Protecting Group Strategy (if necessary): In more complex syntheses, the carboxylic acid can be protected as an ester. For example, starting with ethyl 4-fluoro-3-nitrobenzoate, the reaction with propylamine proceeds smoothly on the aromatic ring.[3] The ester can then be hydrolyzed in a subsequent step.

-

Possible Cause 2: Impurities in Starting Materials

-

Explanation: The purity of your starting 4-halo-3-nitrobenzoic acid is critical. Impurities in the starting material will likely be carried through the reaction and may lead to the formation of side products.

-

Troubleshooting Steps:

-

Verify Starting Material Purity: Analyze your 4-halo-3-nitrobenzoic acid by NMR, melting point, or another suitable analytical technique before starting the reaction. If necessary, purify the starting material by recrystallization.

-

Consider the Synthesis of the Starting Material: 4-chloro-3-nitrobenzoic acid is typically synthesized by the nitration of p-chlorobenzoic acid.[4][5][6] Incomplete nitration or the formation of other nitro-isomers can lead to impurities.

-

Q3: The reaction is not starting or is proceeding very slowly. What should I check?

A sluggish or non-starting reaction can be frustrating. Here are the key parameters to verify.

Possible Cause 1: Inactive Halide

-

Explanation: The reactivity of the halide in SNAr reactions follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond.[7][8] If you are using a chloro-substituted starting material and the reaction is slow, switching to a fluoro-substituted one could significantly increase the reaction rate.

-

Troubleshooting Steps:

-

Consider the Fluoro-analogue: If available, ethyl 4-fluoro-3-nitrobenzoate is an excellent starting material for this reaction and often reacts under milder conditions (e.g., room temperature in the presence of a base like DIPEA).[3]

-

Possible Cause 2: Insufficient Base

-

Explanation: When reacting a halo-benzoic acid with an amine, the acidic proton of the carboxylic acid will be neutralized by the amine. This consumes one equivalent of the amine. Therefore, an excess of the amine is needed to act as the nucleophile.

-

Troubleshooting Steps:

-

Increase Amine Stoichiometry: Ensure you are using at least two equivalents of propylamine: one to neutralize the carboxylic acid and one to act as the nucleophile. An excess beyond this (e.g., 2.5-3 equivalents) is often beneficial.

-

Use of an Additional Base: For reactions with ester starting materials, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often added to scavenge the HF or HCl that is formed during the reaction.[3]

-

Frequently Asked Questions (FAQs)

-

What is the role of the nitro group in this reaction? The nitro group is a strong electron-withdrawing group. Its presence, particularly in the ortho or para position to the leaving group (the halide), is essential for activating the aromatic ring towards nucleophilic attack. It does this by stabilizing the negatively charged intermediate (the Meisenheimer complex) through resonance.[7][9]

-

What are the key safety precautions for this synthesis?

-

4-Chloro-3-nitrobenzoic acid: This compound is an irritant to the skin, eyes, and respiratory system.[6][10] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Propylamine: This is a flammable and corrosive liquid. Handle with care, avoiding ignition sources and ensuring adequate ventilation.

-

Acids and Bases: Concentrated acids and bases used in the work-up are corrosive. Handle with appropriate care and PPE.

-

-

Which analytical techniques are best for monitoring the reaction and characterizing the final product?

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material and the product.

-

Product Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful technique for confirming the structure of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: A sharp melting point is a good indicator of purity.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, C=O, and N-O stretches.

-

-

Experimental Protocols

Protocol 1: Synthesis from 4-Chloro-3-nitrobenzoic Acid

This protocol is adapted from general procedures for the amination of 4-chloro-3-nitrobenzoic acid derivatives.[1][2]

Materials:

-

4-Chloro-3-nitrobenzoic acid

-

Propylamine (aqueous solution or neat)

-

Water

-

Acetic acid or 1M HCl

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-nitrobenzoic acid (1 equivalent).

-

Add water to form a slurry.

-

Add propylamine (2.5 - 3 equivalents) to the flask.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Slowly add acetic acid or 1M HCl dropwise with stirring until the pH of the solution is between 4 and 5. A precipitate should form.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold water.

-

Dry the crude product.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure 3-Nitro-4-(propylamino)benzoic acid.

Protocol 2: Synthesis from Ethyl 4-fluoro-3-nitrobenzoate

This protocol is based on the synthesis of a similar compound, ethyl 3-nitro-4-(propylamino)benzoate.[3]

Materials:

-

Ethyl 4-fluoro-3-nitrobenzoate

-

Propylamine

-

N,N-diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), dry

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexane (for recrystallization)

Procedure:

-

Dissolve ethyl 4-fluoro-3-nitrobenzoate (1 equivalent) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) dropwise to the stirred solution.

-

Slowly add propylamine (1.1 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with 10% Na₂CO₃ solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over MgSO₄ or Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the crude product from hot hexane to yield the ethyl ester of the target compound.

-

(Optional Hydrolysis Step): The resulting ethyl 3-nitro-4-(propylamino)benzoate can be hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

Data Summary Table

| Parameter | Protocol 1 (from Chloro-acid) | Protocol 2 (from Fluoro-ester) |

| Starting Material | 4-Chloro-3-nitrobenzoic acid | Ethyl 4-fluoro-3-nitrobenzoate |

| Key Reagents | Propylamine | Propylamine, DIPEA |

| Solvent | Water | Dichloromethane |

| Temperature | Reflux | Room Temperature |

| Work-up | Acidification & Precipitation | Liquid-liquid extraction |

| Purification | Recrystallization (Ethanol/Water) | Recrystallization (Hexane) |

Visualizations

Reaction Workflow

Caption: Experimental workflows for the synthesis of 3-Nitro-4-(propylamino)benzoic acid.

Troubleshooting Logic

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

- CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents.

-

Synthesis of 3-Nitro-4-(phenethylamino) benzoic acid (3). - ResearchGate. Available at: [Link]

-

Preparation of 3-amino-4-hydroxybenzoic acids - European Patent Office - EP 0206635 B1. Available at: [Link]

-

How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene? - Quora. Available at: [Link]

- EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents.

-

Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Available at: [Link]

- CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents.

-

Ethyl 3-nitro-4-(propylamino)benzoate - PMC - NIH. Available at: [Link]

-

A--Preparation of 4-chloro-3-nitrobenzoic acid - PrepChem.com. Available at: [Link]

- CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents.

-

The Nitro Group: How to Make Your Own Nitrobenzoic Acid - YouTube. Available at: [Link]

-

4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem. Available at: [Link]

-

4-Chloro-3-nitrobenzoic acid - ChemBK. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

-

Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB) - ResearchGate. Available at: [Link]

-

What are some reliable methods of reducing 4-chloro-3-nitrotoluene? - ResearchGate. Available at: [Link]

-

Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

-

Nucleophilic Aromatic Substitution - YouTube. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 3. Ethyl 3-nitro-4-(propylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Page loading... [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]

Benzimidazole Synthesis Technical Support Center: A Guide to Impurity Prevention and Troubleshooting

Welcome to the Technical Support Center for Benzimidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing high-purity benzimidazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

The benzimidazole core is a privileged scaffold in medicinal chemistry, but its synthesis can be fraught with challenges, primarily the formation of stubborn impurities that complicate purification and compromise final product quality. This guide addresses the most common issues encountered in the lab, offering explanations, preventative strategies, and validated protocols.

Part 1: Frequently Asked Questions (FAQs) about Impurity Formation

This section tackles the most common questions our team receives regarding impurities in benzimidazole synthesis.

Q1: My reaction is yielding a complex mixture of products. What are the most common impurities and why do they form?

A1: A complex product mixture is a frequent issue, typically stemming from side reactions involving the highly reactive o-phenylenediamine (OPD) starting material or harsh reaction conditions. Understanding the genesis of these impurities is the first step toward prevention.

-

Unreacted Starting Materials: The most straightforward impurity is unreacted OPD or the carboxylic acid/aldehyde partner. This often points to incomplete reaction due to insufficient heating, inadequate reaction time, or a suboptimal choice of condensing agent.

-

Oxidation Products: o-Phenylenediamines are notoriously sensitive to air oxidation, which can occur before or during the reaction. This process forms colored, often polymeric, impurities that are difficult to remove. The initial oxidation product is often 2-amino-N-arylnitrosoaniline, which can then lead to the formation of azoxy and other colored compounds.

-

Polymeric Byproducts: Under strongly acidic conditions, particularly at high temperatures (e.g., using polyphosphoric acid or mineral acids), both the OPD starting material and the benzimidazole product can undergo polymerization, leading to intractable tars.

-

N-Acylated Intermediates: The initial step in the Phillips-Ladenburg condensation is the formation of an N-acyl-o-phenylenediamine intermediate. If the subsequent cyclization (dehydration) step is inefficient, this intermediate can persist as a major impurity.

-

Bis-Benzimidazoles and Other Side Products: When using dicarboxylic acids or if the OPD reacts with an already formed benzimidazole product, bis-benzimidazoles or other complex adducts can form.

Below is a diagram illustrating the desired reaction pathway versus common off-target reactions.

Caption: Primary benzimidazole synthesis pathway and competing side reactions.

Q2: I'm observing a significant amount of dark, tarry material in my reaction. What is this and how can I prevent it?

A2: The formation of dark, often intractable, tar is almost always due to the oxidation of the o-phenylenediamine (OPD) starting material. OPDs, especially those with electron-donating groups, are highly susceptible to aerobic oxidation, which produces intensely colored and poorly soluble polymeric materials.

Causality: The two amino groups on the aromatic ring make the system electron-rich and easily oxidizable. The resulting radical cations can then couple and polymerize, a process often accelerated by heat and acid.

Preventative Protocol: Minimizing Oxidation

-

Starting Material Quality: Use high-purity OPD. If the solid OPD is already discolored (e.g., pink, brown, or black instead of white/tan), it should be purified before use, typically by recrystallization or sublimation.

-

Inert Atmosphere: This is the most critical control point. The entire reaction, from charging the flask to workup, should be conducted under an inert atmosphere of nitrogen or argon.

-

Step 1: Assemble your glassware and dry it thoroughly.

-

Step 2: Purge the reaction flask with N₂ or Ar for 5-10 minutes.

-

Step 3: Add the OPD and solvent under a positive pressure of the inert gas.

-

Step 4: If heating, ensure a continuous, gentle flow of inert gas throughout the reaction.

-

-

Use of Antioxidants: In some cases, adding a small amount of an antioxidant like sodium dithionite (Na₂S₂O₄) or stannous chloride (SnCl₂) can prevent oxidation by scavenging dissolved oxygen. However, this adds a new reagent that must be removed during workup.

-

Solvent Degassing: For particularly sensitive substrates, degassing the solvent (e.g., by sparging with N₂ or via freeze-pump-thaw cycles) before adding the OPD can significantly reduce impurity formation.

Q3: My analysis shows incomplete cyclization, with the N-acyl intermediate remaining. How can I drive the reaction to completion?

A3: The persistence of the N-acyl-o-phenylenediamine intermediate indicates that the second step of the condensation—the intramolecular cyclization and dehydration—is the rate-limiting step and is not proceeding efficiently. To overcome this, you must optimize the reaction conditions to favor this dehydration.

Key Levers for Optimization:

-

Temperature: In many cases, higher temperatures are required to overcome the activation energy for cyclization. If you are running the reaction in a low-boiling solvent like ethanol, switching to a higher-boiling solvent like toluene, xylene, or DMF, or running the reaction neat (if the carboxylic acid is a liquid) may be necessary.

-

Acid Catalyst/Condensing Agent: The choice and concentration of the acid are paramount. The acid protonates the carbonyl oxygen of the amide intermediate, making the carbon more electrophilic and susceptible to attack by the second amino group.

Table 1: Comparison of Common Acid Catalysts for Benzimidazole Synthesis

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| Acetic Acid (AcOH) | Reflux | Acts as both solvent and catalyst; moderate conditions. | May not be strong enough for deactivated substrates; can be difficult to remove. |

| Hydrochloric Acid (HCl) | 4M in Dioxane or EtOH, Reflux | Strong acid, effective for many substrates. | Can be corrosive; may cause charring with sensitive substrates. |

| Polyphosphoric Acid (PPA) | 100-200 °C, Neat | Powerful dehydrating agent, often gives high yields. | Highly viscous, difficult to stir; workup can be challenging; can cause degradation at high temps. |

| p-Toluenesulfonic Acid (p-TsOH) | Toluene/Xylene, Reflux (Dean-Stark) | Strong acid catalyst; allows for azeotropic removal of water to drive equilibrium. | Requires higher temperatures; must be neutralized/removed during workup. |

Recommendation: For stubborn cyclizations, switching from a protic acid like HCl or AcOH to a dedicated dehydrating system like PPA or using p-TsOH with a Dean-Stark trap to physically remove the water byproduct is often the most effective strategy.

Part 2: Troubleshooting Guides

This section provides workflow-based solutions to common experimental scenarios.

Scenario 1: Low Yield and Purity in the Phillips-Ladenburg Condensation

You have attempted to synthesize a 2-arylbenzimidazole from OPD and benzoic acid in refluxing acetic acid, but TLC/LCMS analysis shows a mixture of starting materials, desired product, and several unidentified, colored spots.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-purity benzimidazole synthesis.

Part 3: Experimental Protocol for High-Purity Synthesis

This general protocol incorporates best practices to minimize impurity formation during the synthesis of a 2-substituted benzimidazole.

Protocol 1: Synthesis of 2-Phenyl-1H-benzimidazole via Phillips-Ladenburg Condensation

This protocol uses azeotropic water removal to drive the reaction to completion under an inert atmosphere.

Materials:

-

o-Phenylenediamine (OPD), 1.0 eq (purified if necessary)

-

Benzoic Acid, 1.05 eq

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), 0.1 eq

-

Toluene, ACS grade

-

Dean-Stark apparatus, reflux condenser, round-bottom flask, magnetic stirrer

-

Nitrogen or Argon gas line

Procedure:

-

System Setup: Assemble the reaction flask, Dean-Stark trap, and condenser. Dry all glassware thoroughly in an oven and assemble while hot, allowing to cool under a stream of N₂/Ar.

-

Reagent Charging: Under a positive pressure of inert gas, charge the flask with o-phenylenediamine (1.0 eq), benzoic acid (1.05 eq), and p-TsOH·H₂O (0.1 eq).

-

Solvent Addition: Add toluene via cannula or syringe to achieve a concentration of approximately 0.2-0.5 M with respect to the OPD.

-

Reaction: Begin vigorous stirring and heat the mixture to reflux using a heating mantle. The toluene will begin to boil and condense, filling the Dean-Stark trap. Water, formed during the reaction, will be collected in the trap as an azeotrope with toluene.

-

Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction is complete when the OPD spot has been completely consumed and water collection in the Dean-Stark trap has ceased (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the p-TsOH and remove any unreacted benzoic acid.

-

Separate the layers and extract the aqueous layer once more with toluene or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The resulting crude solid can typically be purified to a high degree by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

References

-

Title: Recent Developments in the Synthesis of Benzimidazole Derivatives Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: A review on the synthesis of benzimidazole derivatives and their biological activities Source: Bioorganic & Medicinal Chemistry URL: [Link]

-

Title: Synthesis of Benzimidazole Derivatives as Potential Antimicrobial Agents Source: Journal of the Korean Chemical Society URL: [Link]

-

Title: A Novel and Efficient Synthesis of 2-Aryl-1-arylmethyl-1H-benzimidazoles Catalyzed by HCl/Silica Gel Source: Molecules URL: [Link]

-

Title: Polyphosphoric acid in organic synthesis. A review Source: Organic Preparations and Procedures International URL: [Link]

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Nitro-4-(propylamino)benzoic Acid Derivatives Versus Other Nitroaromatics

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, nitroaromatic compounds represent a class of molecules with a rich history and a broad spectrum of biological activities.[1] Their utility spans from antibacterial and antiprotozoal to anticancer applications.[2] This guide provides a detailed comparison of the biological potential of derivatives of 3-nitro-4-(propylamino)benzoic acid against other notable nitroaromatic compounds. While the synthesis of 3-nitro-4-(propylamino)benzoic acid derivatives is well-documented, a comprehensive evaluation of their biological activity is not extensively available in peer-reviewed literature. Therefore, this guide will leverage data from structurally analogous compounds and the well-established principles of nitroaromatic bioactivity to provide a comparative perspective.

The core of this analysis rests on the understanding that the biological effects of nitroaromatics are intrinsically linked to the bioreduction of the nitro group. This process, often more efficient under hypoxic conditions typical of solid tumors and anaerobic microenvironments, leads to the formation of reactive intermediates, including nitroso, hydroxylamino, and amino derivatives, as well as reactive oxygen and nitrogen species (ROS and RNS). These reactive species can induce cellular damage, inhibit enzyme function, and interfere with DNA replication, forming the basis of both the therapeutic efficacy and the potential toxicity of this class of compounds.

The Central Role of the Nitro Group: A Double-Edged Sword

The defining feature of nitroaromatic compounds is the nitro (-NO₂) group, a potent electron-withdrawing moiety that significantly influences the molecule's chemical and biological properties. The biological activity of these compounds is predominantly dependent on the enzymatic reduction of the nitro group, a process that transforms the relatively inert parent compound into a cascade of reactive species. This bioactivation is a critical event, dictating both the therapeutic and toxicological outcomes.

Nitroreductase enzymes, present in both prokaryotic and eukaryotic cells, catalyze the reduction of the nitro group. This process can proceed through a series of one-electron or two-electron reduction steps, leading to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. Along this pathway, highly reactive intermediates such as the nitro anion radical can be formed. In the presence of oxygen, this radical can be re-oxidized to the parent nitro compound in a futile cycle that generates superoxide radicals, leading to oxidative stress. Under hypoxic conditions, further reduction to cytotoxic species is favored.

This mechanism of action underscores the potential of nitroaromatics as hypoxia-activated prodrugs, particularly in the context of cancer therapy, where solid tumors often exhibit significant regions of low oxygen tension.

Featured Compound Class: Derivatives of 3-Nitro-4-(propylamino)benzoic Acid

While specific biological activity data for derivatives of 3-nitro-4-(propylamino)benzoic acid is limited, their chemical structures suggest potential for anticancer and antimicrobial activities, aligning with the broader class of nitroaromatics. The benzoic acid core is a known precursor to various medicinally important heterocyclic compounds.[3] The presence of the N-propylamino group can influence the compound's lipophilicity and its interaction with biological targets.

Synthesis of 3-Nitro-4-(propylamino)benzoic Acid Derivatives

The synthesis of key derivatives, such as ethyl 3-nitro-4-(propylamino)benzoate and 3-nitro-4-(propylamino)benzonitrile, has been reported, providing a clear pathway for their preparation and subsequent biological evaluation.

This protocol describes a modification of Moore's procedure for the derivatization of nitrobenzoic acid precursors.

-

Reaction Setup: To a stirred solution of ethyl 4-fluoro-3-nitrobenzoate (0.93 mmol) in dry dichloromethane (10 ml), add N,N-diisopropylethylamine (DIPEA) (1.12 mmol) dropwise.

-

Addition of Amine: Slowly add propylamine (1.03 mmol) to the reaction mixture with continuous stirring.

-

Reaction: Stir the mixture overnight at room temperature under a nitrogen atmosphere.

-

Work-up: Upon completion of the reaction, wash the mixture with 10% sodium carbonate (Na₂CO₃) solution (10 ml).

-

Extraction: Separate the aqueous layer and wash it again with dichloromethane (3 x 15 ml).

-

Drying and Concentration: Pool the organic fractions and dry over magnesium sulfate (MgSO₄). Remove the solvent using a rotary evaporator.

-

Purification: Recrystallize the crude product from hot hexane to obtain the desired ethyl 3-nitro-4-(propylamino)benzoate as yellow, needle-like crystals.

-

Reaction Setup: Reflux a mixture of 4-chloro-3-nitrobenzonitrile (0.023 mol), n-propylamine (25 ml), and tetrahydrofuran (50 ml) for 4 hours.

-

Isolation: After refluxing, evaporate the solvents. Add water to the residue to precipitate the product.

-

Purification: Collect the precipitate by filtration and wash with cold ethanol (2 x 15 ml) to yield the solid product.

-

Recrystallization: Obtain the pure compound by recrystallizing from ethanol.

Comparative Analysis with Other Nitroaromatics

To contextualize the potential biological activity of 3-nitro-4-(propylamino)benzoic acid derivatives, we will compare their structural features and the known activities of other well-characterized nitroaromatic compounds.

Anticancer Activity

The anticancer potential of nitroaromatics is often evaluated by their cytotoxicity against various cancer cell lines. The data is typically presented as the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀), with lower values indicating higher potency.

| Compound Class/Name | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |

| Nitrated Pyrrolomycins | S. aureus | 20 | [1] |

| P. aeruginosa | 30 | [1] | |

| 5-Nitroimidazole Derivatives | General Antibacterial | Varies | [4] |

| Tirapazamine (a benzotriazine di-N-oxide) | Hypoxic Cancer Cells | Potent Cytotoxicity | Not specified in provided text |

Table 1: Comparative Anticancer and Antimicrobial Activities of Selected Nitroaromatics.

While specific data for 3-nitro-4-(propylamino)benzoic acid derivatives is unavailable, the general principles of nitroaromatic activity suggest they would likely exhibit cytotoxicity, particularly under hypoxic conditions. The N-propylamino substituent could influence cellular uptake and target interaction, potentially modulating their potency compared to simpler nitroaromatics.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action in bacteria also relies on the reductive activation of the nitro group, leading to the generation of toxic radical species that can damage DNA and other vital cellular components.

| Compound Class/Name | Microbial Strain | Activity (MIC in µg/mL) | Reference |

| Metronidazole (a 5-nitroimidazole) | H. pylori | Varies (resistance is an issue) | [4] |

| Chloramphenicol | Broad Spectrum | Varies | [1] |

| Nitrofurantoin | Urinary Tract Pathogens | Varies | [1] |

Table 2: Antimicrobial Spectrum of Clinically Used Nitroaromatics.

The structural similarity of 3-nitro-4-(propylamino)benzoic acid derivatives to other nitroaromatic compounds with known antimicrobial properties suggests they could be promising candidates for further investigation in this area. The presence of the carboxylic acid or ester/nitrile functional group could be further modified to enhance antimicrobial potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The biological activity of nitroaromatic compounds is governed by a delicate interplay of structural features:

-

Position of the Nitro Group: The position of the nitro group on the aromatic ring significantly impacts its reduction potential and, consequently, its biological activity.

-

Other Substituents: The nature and position of other substituents on the aromatic ring can influence the compound's lipophilicity, electronic properties, and steric hindrance, all of which can affect its ability to reach its target and undergo bioreduction. For instance, electron-donating groups can modulate the reduction potential of the nitro group.

-

The Propylamino Group: In the case of 3-nitro-4-(propylamino)benzoic acid derivatives, the propylamino group is expected to increase lipophilicity compared to an unsubstituted amino group, which could enhance membrane permeability and cellular uptake.

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Figure 2: A generalized experimental workflow.

Conclusion and Future Directions

Derivatives of 3-nitro-4-(propylamino)benzoic acid represent an intriguing, yet underexplored, area within the broader class of nitroaromatic compounds. Their synthesis is readily achievable, and their structures possess the key pharmacophoric features associated with biological activity in other nitroaromatics. However, the lack of published, quantitative biological data for these specific derivatives presents a significant knowledge gap.

This guide has provided a framework for understanding their potential by drawing comparisons with other well-studied nitroaromatic compounds. The provided experimental protocols for their synthesis should empower researchers to produce these compounds for further investigation. Future studies should focus on a systematic evaluation of their anticancer and antimicrobial activities using standardized assays to generate robust, quantitative data. Such studies will be crucial in determining if these derivatives offer any advantages in terms of potency, selectivity, or reduced toxicity compared to existing nitroaromatic agents. Elucidating their precise mechanism of action and identifying their cellular targets will also be critical for their potential development as therapeutic agents.

References

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]

-

Ethyl 3-nitro-4-(propylamino)benzoate. PMC. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). ResearchGate. [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

Sources

A Spectroscopic Guide to the Synthesis of 3-Nitro-4-(propylamino)benzoic Acid: From Precursors to Product

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is not merely a procedural step but the bedrock of scientific integrity. Verifying the successful transformation of reactants into a desired product is critical for ensuring purity, safety, and efficacy. This technical guide offers an in-depth spectroscopic comparison of 3-Nitro-4-(propylamino)benzoic acid, a valuable building block in medicinal chemistry, and its commercially available precursors, 4-chloro-3-nitrobenzoic acid and propylamine.

Leveraging the distinct analytical strengths of Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will dissect the key spectral signatures that differentiate these three molecules. This comparative analysis provides researchers with a robust, data-supported framework for monitoring reaction progress and confirming the identity of the final product with a high degree of confidence.

The Synthetic Transformation: A Nucleophilic Aromatic Substitution Pathway

The synthesis of 3-Nitro-4-(propylamino)benzoic acid is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the attack of the nucleophilic propylamine on the electron-deficient aromatic ring of 4-chloro-3-nitrobenzoic acid. The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom is crucial; it activates the carbon center for nucleophilic attack and stabilizes the negatively charged intermediate (a Meisenheimer complex). Subsequent elimination of the chloride leaving group yields the final secondary amine product.

A Senior Application Scientist's Guide to the Reactivity of N-Substituted 4-Aminobenzoic Acids

For researchers and professionals in drug development and fine chemical synthesis, 4-aminobenzoic acid (PABA) and its derivatives are foundational building blocks. The strategic modification of the amino group through N-substitution offers a powerful tool to modulate the molecule's physicochemical properties. However, this modification also fundamentally alters the reactivity of the distal carboxylic acid function. Understanding and predicting this reactivity is paramount for optimizing reaction conditions, minimizing side-product formation, and ensuring reproducible outcomes in multi-step syntheses.

The Theoretical Bedrock: Unpacking Electronic and Steric Effects

The reactivity of the carboxyl group in N-substituted 4-aminobenzoic acids is primarily a function of the electrophilicity of the carbonyl carbon. Any change to the N-substituent (R in -NHR) will transmit electronic and steric effects through the aromatic ring, modulating this electrophilicity.

Electronic Effects: The Inductive and Resonance Tug-of-War

The nitrogen atom of the amino group is connected directly to the benzene ring. Its lone pair of electrons can be delocalized into the aromatic system through resonance (+R effect). This effect is particularly strong at the para position, pushing electron density towards the carboxylic acid group. This increased electron density deactivates the carbonyl carbon towards nucleophilic attack, thereby slowing down reactions like esterification and amidation.

When an alkyl group (e.g., methyl, ethyl) is substituted onto the nitrogen, it further enhances this deactivation. Alkyl groups are electron-donating through an inductive effect (+I effect), pushing electron density onto the nitrogen. This makes the nitrogen lone pair even more available for delocalization into the ring, amplifying the deactivating +R effect. Consequently, as the N-alkyl substituent becomes more electron-donating, the reactivity of the carboxylic acid is expected to decrease.

This relationship can be quantified using the Taft Equation , a linear free-energy relationship that separates polar (electronic) and steric effects.[1][2] The equation is given by:

log(k/k₀) = ρσ + δEₛ

Where:

-

k/k₀ : The ratio of the reaction rate constant for the substituted reactant to the reference reactant.

-